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Abstract
Oxirene (c-C₂H₂O), a highly strained, antiaromatic heterocyclic compound, represents one of

the most enigmatic transients in organic chemistry. Its fleeting existence and that of its isomers

on the C₂H₂O potential energy surface are critical to understanding fundamental reaction

mechanisms, including the Wolff rearrangement and certain ozonolysis pathways. This guide

provides a comprehensive technical overview of oxirene and its primary isomers—ketene,

ethynol, and formylmethylene. It consolidates data from high-level computational studies and

experimental matrix isolation techniques, presenting quantitative data, detailed experimental

methodologies, and reaction pathways to serve as a foundational resource for researchers in

physical organic chemistry, spectroscopy, and computational chemistry.

Introduction to the C₂H₂O Potential Energy Surface
The C₂H₂O stoichiometry gives rise to several isomeric structures, each occupying a distinct

position on a complex potential energy surface. The global minimum is the highly stable ketene

(ethenone). Other key isomers include the high-energy cyclic oxirene, the unstable tautomer

ethynol, and the carbene intermediate formylmethylene. The study of these species has been

propelled by the synergy between advanced computational chemistry, which can predict their

structures and energetics, and matrix isolation spectroscopy, which allows for their

experimental trapping and characterization at cryogenic temperatures.[1][2] Understanding the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b085696?utm_src=pdf-interest
https://www.benchchem.com/product/b085696?utm_src=pdf-body
https://www.benchchem.com/product/b085696?utm_src=pdf-body
https://www.benchchem.com/product/b085696?utm_src=pdf-body
https://www.researchgate.net/publication/243918902_Ethynediol_Photochemical_Generation_and_Matrix-Spectroscopic_Identification
https://pmc.ncbi.nlm.nih.gov/articles/PMC9340806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interconversion and reactivity of these isomers is crucial, as they are often invoked as transient

intermediates in significant organic reactions.

Molecular Structures and Energetics
Quantum chemical calculations have been indispensable in determining the geometries and

relative stabilities of C₂H₂O isomers. Oxirene's high ring strain and 4π electron system render

it antiaromatic and energetically unfavorable.[3] The most stable isomer is ketene, followed by

ethynol, formylmethylene, and finally the highly unstable oxirene.

Quantitative Data: Relative Energies and Ionization
Energies
The following table summarizes the relative energies (ΔE) and adiabatic ionization energies

(IE) for the key C₂H₂O isomers, calculated at the CCSD(T)/CBS level with anharmonic

corrections to the zero-point vibrational energy (ZPVE).[4]

Isomer Structure Point Group
Electronic
State

ΔE (kJ/mol)
Adiabatic IE
(eV)

Ketene H₂C=C=O C₂ᵥ ¹A₁ 0.0 9.53 - 9.61

Ethynol HC≡COH Cₛ ¹A' 151.5 9.95 - 10.03

Formylmethyl

ene (triplet)
HC(O)CH Cₛ ³A'' 291.8 6.30 - 6.38

Formylmethyl

ene (singlet)
HC(O)CH Cₛ ¹A' 312.6 -

Oxirene c-C₂H₂O C₂ᵥ ¹A₁ 332.4 8.58 - 8.66

Quantitative Data: Molecular Geometries
The geometries of the isomers have been optimized using high-level computational methods.

The table below presents key bond lengths and angles.[4]
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Molecule Parameter Value (Å or °) Parameter Value (Å or °)

Oxirene r(C=C) 1.293 ∠(HCC) 148.8

r(C-O) 1.465

r(C-H) 1.076

Ketene r(C=C) 1.314 ∠(HCH) 122.3

r(C=O) 1.162

r(C-H) 1.077

Ethynol r(C≡C) 1.201 ∠(COH) 108.9

r(C-O) 1.332 ∠(CCH) 178.9

r(C-H) 1.061

r(O-H) 0.962

Formylmethylene

(singlet)
r(C-C) 1.449 ∠(HCC) 114.3

r(C=O) 1.196 ∠(CCO) 120.3

r(C-H) aldehydic 1.101 ∠(CCH) carbene 134.1

r(C-H) carbene 1.096

Quantitative Data: Vibrational Frequencies
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a primary tool for identifying

these isomers in matrix isolation experiments. The table below lists key calculated anharmonic

vibrational frequencies.
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Molecule
Vibrational
Mode

Symmetry
Frequency
(cm⁻¹)

Description

Oxirene ν₁ a₁ 3165
Symmetric C-H

Stretch

ν₂ a₁ 1790 C=C Stretch

ν₅ b₂ 3155
Antisymmetric C-

H Stretch

ν₇ b₁ 950

Ring

Breathing/CH

Bend

Ketene ν₁ a₁ 3065
Symmetric CH₂

Stretch

ν₂ a₁ 2152
Antisymmetric

C=C=O Stretch

ν₃ a₁ 1388 CH₂ Scissoring

ν₄ b₁ 1147
Symmetric

C=C=O Stretch

ν₅ b₂ 3166
Antisymmetric

CH₂ Stretch

Ethynol ν₁ a' 3620 O-H Stretch

ν₂ a' 3320 C-H Stretch

ν₃ a' 2180 C≡C Stretch

Formylmethylene

(singlet)
ν₁ a' 3150

C-H Stretch

(Carbene)

ν₂ a' 2850
C-H Stretch

(Aldehyde)

ν₃ a' 1650 C=O Stretch
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(Note: Vibrational frequencies are compiled from various computational studies and represent

theoretical values. Experimental values may shift due to matrix effects.)

Key Reaction Pathways and Interconversions
The isomers of C₂H₂O are interconnected through low-energy pathways, making them key

participants in several reaction mechanisms.

The Wolff Rearrangement
The Wolff rearrangement converts an α-diazocarbonyl compound into a ketene.[5] A stepwise

mechanism is supported by isotopic labeling studies, which suggest the intermediacy of a

carbonylcarbene that can ring-close to form an oxirene.[3][6] The oxirene can then reopen to

either the original carbene or an isotopically scrambled version, which then rearranges to the

final ketene product. This pathway explains the observed isotopic scrambling.

α-Diazoketone Carbene Formation
Oxirene Intermediate

Product Formation

R-C(=O)-CHN₂
R-C(=O)-CH

(Carbonylcarbene)
- N₂

Oxirene
(Intermediate)Ring Closure R-CH=C=O

(Ketene)

1,2-Shift

Rearrangement

Oxirene
(332.4 kJ/mol)

TS1

Singlet Formylmethylene
(312.6 kJ/mol)

TS2 Ketene
(0 kJ/mol)

Energy end_x

Reaction Coordinate
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Sample Preparation

Experiment

Data Analysis

Mix Precursor Gas
with Inert Matrix Gas

(e.g., Ar, Ne)

Deposit Mixture onto
Cryogenic Window (~10 K)

under High Vacuum

Record Initial
IR Spectrum

Generate Reactive Species
(e.g., UV Photolysis,

Electron Bombardment)

Record Final
IR Spectrum

Compare Spectra with
Computational Predictions

Identify Trapped Species
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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